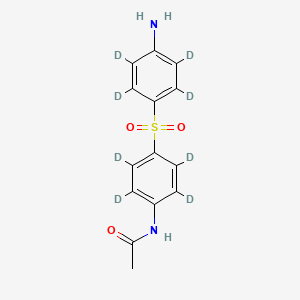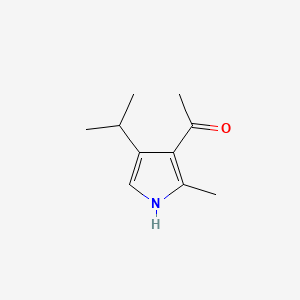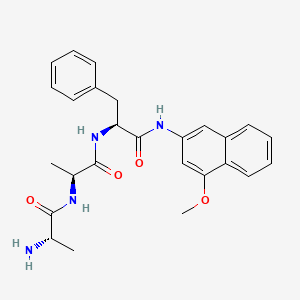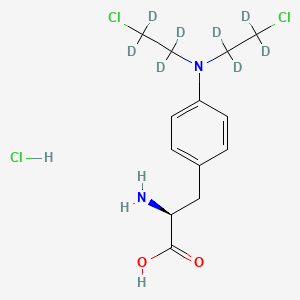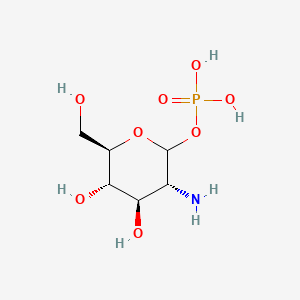
D-Glucosamine-1-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucosamine-1-phosphate is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It is part of the structure of two polysaccharides, chitosan and chitin . It is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat .
Molecular Structure Analysis
The molecular formula of this compound is C6H14NO8P . Its average mass is 259.151 Da and its monoisotopic mass is 259.045715 Da .Chemical Reactions Analysis
This compound acts as a substrate for UDP-GlcNAc pyrophosphorylase to synthesize UDP-GlcNAc in the presence of UTP . GlcNAc-1P is a product of reverse pyrophosphorolysis of UDP-GlcNAc catalyzed by UDP-GlcNAc pyrophosphorylase .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 596.0±60.0 °C at 760 mmHg . It has a molar refractivity of 49.2±0.4 cm3 .科学的研究の応用
Life Span Extension : D-Glucosamine (GlcN) has been shown to extend the life span of nematodes and ageing mice by impairing glucose metabolism. This activation of AMP-activated protein kinase (AMPK/AAK-2) and increased mitochondrial biogenesis suggest potential applications in aging research and therapies (Weimer et al., 2014).
Chondroprotective Activity : Novel phosphoramidate prodrugs of N-acetyl-(D)-glucosamine have shown greater chondroprotective activity compared to the parent agent in vitro. This suggests potential applications in osteoarthritis treatment and cartilage health (Serpi et al., 2012).
Metabolic Engineering for Enhanced Production : Metabolic engineering in Escherichia coli has been used to increase D-glucosamine production by blocking pathways involved in the consumption of glucosamine-6-phosphate and acetylglucosamine-6-phosphate. This has applications in biotechnology and pharmaceutical production (Li et al., 2020).
Potential Antibacterial and Antifungal Agent : The inhibition of Escherichia coli glucosamine-6-phosphate synthase by reactive intermediate analogues has been studied. This enzyme is a potential target for antibacterial and antifungal agents due to its role in cell wall synthesis (Bearne & Blouin, 2000).
Transfection Efficiency in Electroporation : D-Glucosamine has been found to promote transfection efficiency during electroporation, suggesting its use in gene therapy and molecular biology research (Igawa et al., 2014).
Immunosuppressive Effects : Glucosamine has been shown to possess immunosuppressive activity, potentially beneficial as an immunosuppressive agent. This has implications in treating chronic inflammatory diseases such as arthritis (Ma et al., 2002).
作用機序
Safety and Hazards
将来の方向性
Microbial fermentation is attracting many researchers due to its advantages over traditional methods of producing D-Glucosamine-1-phosphate . This method can effectively solve the problems associated with the shrimp and crab hydrolysis process . Future research will likely focus on strain construction method, metabolic pathway design, and fermentation condition optimization in microbial fermentation .
特性
IUPAC Name |
[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBYRVFGYXULK-IVMDWMLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)

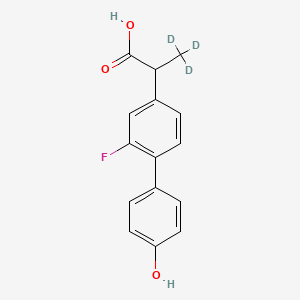
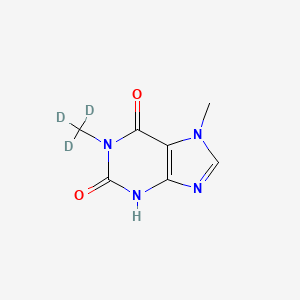
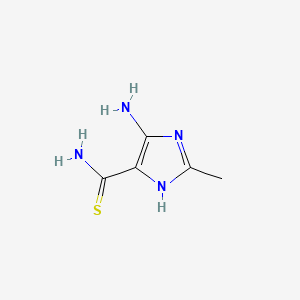
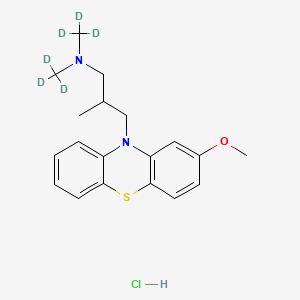

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)

